7-(Benzyloxy)-4-hydroxy-5-methoxycoumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Benzyloxy)-4-hydroxy-5-methoxycoumarin is a synthetic organic compound belonging to the coumarin family Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-4-hydroxy-5-methoxycoumarin typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxycoumarin.
Benzyloxy Substitution:
Methoxylation: The methoxy group is introduced via methylation, often using methyl iodide and a base like potassium carbonate.
Final Coumarin Formation: The final step involves the cyclization of the intermediate compounds to form the coumarin core structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Benzyloxy)-4-hydroxy-5-methoxycoumarin can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The benzyloxy group can be reduced to yield the corresponding phenol.
Substitution: Electrophilic aromatic substitution reactions can occur on the coumarin ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products
The major products formed from these reactions include various substituted coumarins, quinones, and phenolic derivatives, each with distinct chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
7-(Benzyloxy)-4-hydroxy-5-methoxycoumarin has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Its derivatives are explored for their anticancer, antimicrobial, and antioxidant activities.
Industry: The compound is used in the development of fluorescent probes and other analytical tools.
Wirkmechanismus
The mechanism of action of 7-(Benzyloxy)-4-hydroxy-5-methoxycoumarin involves its interaction with specific molecular targets. For instance, it can inhibit monoamine oxidase by binding to the enzyme’s active site, thereby preventing the breakdown of neurotransmitters like dopamine . This inhibition is crucial in the treatment of neurodegenerative diseases such as Parkinson’s and Alzheimer’s.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminomethyl-7-benzyloxy-2H-chromen-2-ones: These compounds also exhibit inhibitory activity against monoamine oxidase and cholinesterases.
7-Benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamides: These derivatives are potent and selective inhibitors of monoamine oxidase B.
Uniqueness
7-(Benzyloxy)-4-hydroxy-5-methoxycoumarin stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its combination of benzyloxy, hydroxy, and methoxy groups allows for diverse functionalization and potential therapeutic applications.
Eigenschaften
Molekularformel |
C17H14O5 |
---|---|
Molekulargewicht |
298.29 g/mol |
IUPAC-Name |
4-hydroxy-5-methoxy-7-phenylmethoxychromen-2-one |
InChI |
InChI=1S/C17H14O5/c1-20-14-7-12(21-10-11-5-3-2-4-6-11)8-15-17(14)13(18)9-16(19)22-15/h2-9,18H,10H2,1H3 |
InChI-Schlüssel |
ADDLDUFNOLHFSU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC2=C1C(=CC(=O)O2)O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.